4-[2-(Prop-2-yn-1-yloxy)ethyl]morpholine
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Overview
Description
4-[2-(Prop-2-yn-1-yloxy)ethyl]morpholine is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is characterized by the presence of a morpholine ring substituted with a 2-(prop-2-yn-1-yloxy)ethyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Prop-2-yn-1-yloxy)ethyl]morpholine typically involves the reaction of morpholine with 2-(prop-2-yn-1-yloxy)ethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Prop-2-yn-1-yloxy)ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The alkyne group in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Corresponding alcohols and alkanes.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
4-[2-(Prop-2-yn-1-yloxy)ethyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[2-(Prop-2-yn-1-yloxy)ethyl]morpholine involves its interaction with specific molecular targets and pathways. The alkyne group in the compound allows it to participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in various biochemical and medicinal applications to modify biological targets covalently .
Comparison with Similar Compounds
Similar Compounds
- **4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- **1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene
- **4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
Uniqueness
4-[2-(Prop-2-yn-1-yloxy)ethyl]morpholine is unique due to its morpholine ring structure combined with the alkyne functionality. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-(2-prop-2-ynoxyethyl)morpholine |
InChI |
InChI=1S/C9H15NO2/c1-2-6-11-7-3-10-4-8-12-9-5-10/h1H,3-9H2 |
InChI Key |
NDWMXOYIRLTHEQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCN1CCOCC1 |
Origin of Product |
United States |
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